molecular formula C9H6ClNO2S B15231468 Methyl 7-chlorothieno[2,3-c]pyridine-4-carboxylate

Methyl 7-chlorothieno[2,3-c]pyridine-4-carboxylate

Cat. No.: B15231468
M. Wt: 227.67 g/mol
InChI Key: OJGCANMGXRDQBG-UHFFFAOYSA-N
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Description

Methyl 7-chlorothieno[2,3-c]pyridine-4-carboxylate is a heterocyclic compound that features a thieno[2,3-c]pyridine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-chlorothieno[2,3-c]pyridine-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloronicotinic acid with thiophene-2-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The resulting intermediate is then esterified using methanol to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-chlorothieno[2,3-c]pyridine-4-carboxylate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The thieno[2,3-c]pyridine ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding dihydro derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Nucleophilic Substitution: Substituted thieno[2,3-c]pyridine derivatives.

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothieno[2,3-c]pyridine derivatives.

Scientific Research Applications

Methyl 7-chlorothieno[2,3-c]pyridine-4-carboxylate has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 7-chlorothieno[2,3-c]pyridine-4-carboxylate involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity by forming hydrogen bonds and hydrophobic interactions with key residues . This inhibition can modulate various cellular pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • Thieno[2,3-c]pyridine-2-carboxylic acid derivatives
  • Thieno[3,2-c]pyridine-2-carboxylate
  • Pyridine-4-carboxylate derivatives

Uniqueness

Methyl 7-chlorothieno[2,3-c]pyridine-4-carboxylate is unique due to its specific substitution pattern and electronic properties, which confer distinct reactivity and biological activity compared to other similar compounds . Its chlorine substitution and ester functionality make it a versatile intermediate for further chemical modifications.

Properties

Molecular Formula

C9H6ClNO2S

Molecular Weight

227.67 g/mol

IUPAC Name

methyl 7-chlorothieno[2,3-c]pyridine-4-carboxylate

InChI

InChI=1S/C9H6ClNO2S/c1-13-9(12)6-4-11-8(10)7-5(6)2-3-14-7/h2-4H,1H3

InChI Key

OJGCANMGXRDQBG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN=C(C2=C1C=CS2)Cl

Origin of Product

United States

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